molecular formula C14H12FN3O B12309575 5-(4-Fluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol

5-(4-Fluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B12309575
M. Wt: 257.26 g/mol
InChI Key: VFHFAIAMKWOABG-UHFFFAOYSA-N
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Description

5-(4-Fluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of 5-(4-Fluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the copper-catalyzed synthesis, where pyrazolo[1,5-a]pyrimidine derivatives are synthesized using a microwave-assisted approach. This method allows for the efficient production of the compound with high yields . The reaction conditions often include the use of protic solvents, which are essential for producing the desired pyrazolo[1,5-a]pyrimidin-7-ol .

Chemical Reactions Analysis

5-(4-Fluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electron-donating groups and electron-withdrawing groups, which can significantly influence the absorption and emission behaviors of the compound . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

5-(4-Fluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol can be compared with other similar compounds, such as 5-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-ol These compounds share similar structural motifs and exhibit comparable photophysical properties the presence of different substituents can lead to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C14H12FN3O

Molecular Weight

257.26 g/mol

IUPAC Name

5-[2-(4-fluorophenyl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C14H12FN3O/c15-11-4-1-10(2-5-11)3-6-12-9-14(19)18-13(17-12)7-8-16-18/h1-2,4-5,7-9,16H,3,6H2

InChI Key

VFHFAIAMKWOABG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CC(=O)N3C(=N2)C=CN3)F

Origin of Product

United States

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